Cyclooct-2-en-1-amine
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Overview
Description
Cyclooct-2-en-1-amine, also known as (2Z)-cyclooct-2-en-1-amine, is an organic compound with the molecular formula C8H15N. It is characterized by an eight-membered ring containing a double bond and an amine group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclooct-2-en-1-amine can be synthesized through several methods. One common approach involves the reduction of cyclooct-2-en-1-one using ammonia and a reducing agent such as lithium aluminum hydride. Another method includes the hydrogenation of cyclooct-2-en-1-nitrile in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. The nitrile precursor is hydrogenated under high pressure and temperature conditions using catalysts like palladium or nickel to yield the desired amine.
Chemical Reactions Analysis
Types of Reactions: Cyclooct-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The double bond can be reduced to yield cyclooctylamine.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives like amides or ureas.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or hydrogen gas.
Substitution: Reagents like acyl chlorides or isocyanates.
Major Products Formed:
Oxidation: Cyclooct-2-en-1-imine or cyclooct-2-en-1-nitrile.
Reduction: Cyclooctylamine.
Substitution: Cyclooct-2-en-1-amide or cyclooct-2-en-1-urea.
Scientific Research Applications
Cyclooct-2-en-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: this compound derivatives are investigated for their potential therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclooct-2-en-1-amine involves its ability to participate in various chemical reactions due to the presence of the amine group and the double bond. The amine group can act as a nucleophile, while the double bond can undergo addition reactions. These properties make it a versatile compound in synthetic chemistry.
Comparison with Similar Compounds
Cyclooctane: Lacks the double bond and amine group, making it less reactive.
Cyclooct-2-en-1-ol: Contains a hydroxyl group instead of an amine group, leading to different reactivity.
Cyclooct-2-en-1-nitrile: Contains a nitrile group, which can be converted to the amine group through hydrogenation.
Uniqueness: Cyclooct-2-en-1-amine is unique due to the presence of both the double bond and the amine group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in various fields of research and industry.
Biological Activity
Cyclooct-2-en-1-amine, also known as (2Z)-cyclooct-2-en-1-amine, is a compound of significant interest in both organic chemistry and biological research due to its unique structural features and potential applications. This article explores its biological activity, including mechanisms of action, applications in enzyme studies, and comparisons with related compounds.
Chemical Structure and Properties
This compound features a cyclooctene ring with an amine functional group. The presence of both a double bond and an amine group provides distinct reactivity profiles that facilitate various chemical transformations, such as oxidation, reduction, and substitution reactions.
Key Chemical Reactions
Reaction Type | Description | Common Reagents |
---|---|---|
Oxidation | Converts amine to imines or nitriles | KMnO4, CrO3 |
Reduction | Reduces double bond to cyclooctane derivatives | Pd/C (hydrogenation) |
Substitution | Forms substituted derivatives through nucleophilic substitution | Alkyl halides, acyl chlorides |
The biological activity of this compound primarily involves its interaction with enzymes and receptors. The amine group can form hydrogen bonds or ionic interactions with biological targets, influencing various biochemical pathways. This ability makes it a valuable tool in studying enzyme-substrate interactions and other biological processes .
Enzyme Studies
This compound is used in research to explore enzyme kinetics and substrate specificity. Its structural characteristics allow for the investigation of enzyme mechanisms through competitive inhibition or substrate analog studies.
Case Studies
- Enzyme Interaction : In studies examining the effects of various amines on enzyme activity, this compound was shown to modulate the activity of specific enzymes by acting as a substrate or inhibitor.
- Drug Development : Research has indicated that compounds similar to this compound can be utilized in the synthesis of bioactive molecules, enhancing the development of pharmaceuticals that target specific biochemical pathways .
Comparison with Similar Compounds
This compound's unique structure allows it to be compared with other cyclic compounds.
Compound | Structural Features | Biological Activity |
---|---|---|
Cyclooctane | Saturated ring without double bond | Less reactive than this compound |
Cyclooctene | Similar structure but lacks amine functionality | Limited biological applications |
Cyclooctanone | Contains a ketone group instead of an amine | Different reactivity profile |
The combination of a double bond and an amine group in this compound provides it with unique reactivity that is not present in its analogs, making it particularly useful in synthetic organic chemistry and biological applications.
Properties
IUPAC Name |
cyclooct-2-en-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c9-8-6-4-2-1-3-5-7-8/h4,6,8H,1-3,5,7,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOAPRFICOTZFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC=CC(CC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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